molecular formula C7H8BrN5O B8779810 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol CAS No. 43047-77-4

2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

Cat. No. B8779810
Key on ui cas rn: 43047-77-4
M. Wt: 258.08 g/mol
InChI Key: HPCQLQBYCLLETI-UHFFFAOYSA-N
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Patent
US08173609B2

Procedure details

To a solution of 10 g 2-(6-amino-purin-9-yl)ethanol in 200 ml 0.5M AcONa/AcOH buffer pH 4 were added 4 ml of Br2. The resulting mixture was stirred at room temperature for 8 hours. The precipitated product was isolated, washed with water and crystallized from ethanol to give 6.13 g (43%) of the desired compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
AcONa AcOH
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][CH2:12][OH:13].[Br:14]Br>C(O[Na])(C)=O.CC(O)=O>[NH2:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([Br:14])[N:6]2[CH2:11][CH2:12][OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C2N=CN(C2=NC=N1)CCO
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Name
AcONa AcOH
Quantity
200 mL
Type
solvent
Smiles
C(=O)(C)O[Na].CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C2N=C(N(C2=NC=N1)CCO)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.13 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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